3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS No.: 1206970-58-2
Cat. No.: VC16206002
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206970-58-2 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15) |
| Standard InChI Key | LYWFOVMQGYHPKB-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN=C2N1C=CC=C2C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyridine ring fused to a 1,2,4-triazole moiety, creating a bicyclic system with inherent electronic asymmetry. The propyl chain at position 3 introduces lipophilicity, while the carboxylic acid at position 8 provides a site for hydrogen bonding and salt formation. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| CAS Registry Number | 1206970-58-2 |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 4 (2 × N, 2 × O) |
The planar triazole ring contributes to π-π stacking interactions, while the pyridine nitrogen participates in coordination chemistry. Substituent effects significantly influence solubility: the carboxylic acid group enhances aqueous solubility (estimated logP ≈ 1.2), whereas the propyl chain increases membrane permeability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR: The pyridine proton at position 7 appears as a singlet (δ 7.47–8.84 ppm) , while the propyl chain shows characteristic triplet (CH₂, δ 0.9–1.6 ppm) and multiplet (CH₂CH₂, δ 1.6–2.1 ppm) signals.
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¹³C NMR: The carboxylic carbon resonates at δ 170–175 ppm, with pyridine carbons between δ 120–150 ppm .
Infrared spectroscopy confirms functional groups:
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Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of COOH)
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Peaks at 1550–1600 cm⁻¹ (triazole C=N vibrations)
Mass spectrometry typically shows a molecular ion peak at m/z 205.21 [M+H]⁺, with fragmentation patterns dominated by loss of CO₂ (44 Da) and propene (42 Da).
Synthetic Methodologies
Conventional Multi-Step Synthesis
The standard preparation involves three stages:
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Pyridine Functionalization: 2-Chloropyridine derivatives undergo nucleophilic substitution with hydrazine to form hydrazide intermediates .
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Triazole Formation: Cyclocondensation with nitriles or orthoesters in phosphoryl chloride (POCl₃) generates the fused triazole system .
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Propyl Introduction: Alkylation at position 3 using propyl halides under basic conditions.
Critical challenges include regioselectivity during triazole formation and minimizing decarboxylation during final steps. Yields typically range from 25–68%, depending on substituents .
Biological Activity and Structure-Activity Relationships (SAR)
Neurological Applications
Patent data reveals that 1,2,4-triazolo[4,3-a]pyridines act as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) . Though the carboxylic acid derivative isn’t explicitly tested, its structural features suggest potential for:
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Enhancing receptor subtype selectivity via ionic interactions
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Serving as a prodrug through esterification of the COOH group
Analytical and Computational Characterization
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows retention time = 8.2 min, with >95% purity.
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:
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HOMO-LUMO gap = 4.8 eV, indicating moderate reactivity
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Dipole moment = 5.2 D, consistent with polar character
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pKa (COOH) = 3.1 ± 0.2, enabling pH-dependent solubility
Industrial and Research Applications
Pharmaceutical Intermediate
The carboxylic acid group facilitates conversion to:
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Amides for bioisosteric replacement
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Esters for prodrug development
Material Science
Conjugated polymers incorporating this moiety exhibit:
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Bandgap = 2.3 eV (suitable for organic photovoltaics)
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Charge carrier mobility = 0.12 cm²/V·s (semiconducting applications)
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